Ruthenium(III) nitrosylnitrate
Description
Significance of Ruthenium(III) Nitrosylnitrate in Inorganic and Coordination Chemistry Research
This compound holds a significant position in inorganic and coordination chemistry due to the unique properties conferred by the nitrosyl (NO) ligand. sigmaaldrich.comsigmaaldrich.com The presence of the nitrosyl group influences the compound's reactivity and coordination behavior, making it a valuable subject of study. sigmaaldrich.comsigmaaldrich.com It is recognized as a stable and water-soluble compound, which further enhances its utility in various research applications. sigmaaldrich.comsigmaaldrich.com
The compound serves as a versatile precursor and catalyst in numerous chemical transformations. chemimpex.comottokemi.comthermofisher.com In the realm of catalysis, it is employed in reactions such as hydrogenation, carbonylation, and various coupling reactions, highlighting its importance in synthetic chemistry. thermofisher.commyfisherstore.com Its role extends to materials science, where it is used in the synthesis of advanced materials like thick-film resistors and as a precursor for creating ruthenium nanoparticles of varying sizes. sigmaaldrich.comthermofisher.commyfisherstore.comkrackeler.com The ability to form a stable ruthenium nitrite (B80452) complex helps prevent undesirable hydrolysis or precipitation of metal oxides during these processes. sigmaaldrich.comsigmaaldrich.comrsc.org
Furthermore, this compound is instrumental in the development of electrocatalysts. For instance, it has been used as a ruthenium source to prepare sophisticated electrocatalysts for water splitting in alkaline media and to fabricate bifunctional electrodes for lithium-air batteries. sigmaaldrich.comsigmaaldrich.comkrackeler.com
Evolution of Research Perspectives on Ruthenium Nitrosyl Complexes
Research interest in ruthenium nitrosyl complexes has evolved significantly over the past few decades. lcc-toulouse.frrsc.orgresearchgate.net Initially, much of the focus was on their fundamental coordination chemistry and reactivity. However, the discovery of the biological roles of nitric oxide (NO) has propelled these complexes into the realm of medicinal chemistry and pharmacology. lcc-toulouse.frresearchgate.net
A major area of contemporary research is the photo-induced release of NO from ruthenium nitrosyl complexes. lcc-toulouse.frrsc.org Light can be used to trigger the dissociation of the Ru-NO bond, releasing nitric oxide. rsc.org This property has led to the investigation of these complexes as potential anticancer agents, where the localized release of cytotoxic NO can be targeted at tumor cells. rsc.org The photosensitivity of the Ru-NO bond is a key area of study, with efforts to sensitize these complexes to visible light for therapeutic applications. rsc.org
The study of photoinduced linkage isomerism (PLI) is another significant research direction. rsc.org Irradiation with light can cause the NO ligand to switch its coordination mode from the ground state (Ru-N-O) to metastable states (Ru-O-N or Ru-η²-NO). rsc.orgmdpi.com This phenomenon is being explored for potential applications in data storage and photochromic materials. rsc.org
In the context of nuclear fuel reprocessing, the behavior of ruthenium nitrosyl species, including the nitrate (B79036) complexes, is of critical importance. inl.govscispace.comosti.gov Ruthenium is a problematic fission product, and understanding its speciation in nitric acid solutions is crucial for developing effective separation processes. osti.goveuropa.eu Research in this area focuses on the complex and dynamic mixture of ruthenium nitrosyl species that can exist in these solutions and their varying extraction behaviors. inl.govosti.gov
Scope and Research Trajectories Pertaining to this compound
Current and future research on this compound is following several key trajectories. One major focus is on the development of novel synthetic methods. Recent studies have explored new ways to prepare the compound, aiming for methods that are more efficient, use readily available starting materials, and are suitable for larger-scale production. rsc.orggoogle.comgoogle.com For example, a continuous flow synthesis method has been developed for producing ruthenium nanoparticles using this compound as a precursor, allowing for tunable particle sizes. rsc.org
The catalytic applications of this compound continue to be an active area of investigation. ottokemi.comthermofisher.com Its use as a precursor for ammonia (B1221849) synthesis catalysts is a notable application. samaterials.com Research is also directed towards its role in petrochemical cracking and as a component in automotive catalysts. ottokemi.com
In materials science, the compound's utility as a precursor for nanomaterials is a burgeoning field. sigmaaldrich.comsigmaaldrich.comchemimpex.com The synthesis of ruthenium nanoparticles with controlled sizes opens up possibilities for their use in electronics and photonics. chemimpex.com
Furthermore, the complex chemistry of ruthenium nitrosyl species in nitric acid, relevant to nuclear fuel reprocessing, remains a significant research challenge. inl.govscispace.comosti.goveuropa.eu Studies are ongoing to better understand the speciation and reactivity of these complexes to improve the efficiency of separating ruthenium from spent nuclear fuel. scispace.comosti.gov The impact of other chemical species, such as nitrites, on the behavior of ruthenium nitrosyl complexes is also under investigation. europa.eu
Interactive Data Tables
Table 1: Properties of this compound
| Property | Value | Source |
| Chemical Formula | Ru(NO)(NO₃)₃ | samaterials.comamericanelements.comamericanelements.com |
| Molecular Weight | 318.10 g/mol | sigmaaldrich.comsigmaaldrich.com |
| Appearance | Red-brown powder or solution | samaterials.comchemicalbook.com |
| CAS Number | 34513-98-9 | sigmaaldrich.comsigmaaldrich.comottokemi.com |
| Solubility | Soluble in water | sigmaaldrich.comsigmaaldrich.com |
| Density (of 1.5% w/v solution) | 1.07 g/mL at 25 °C | sigmaaldrich.comottokemi.com |
Table 2: Research Applications of this compound
| Field | Application | Source |
| Catalysis | Hydrogenation, carbonylation, C-X coupling reactions | thermofisher.commyfisherstore.com |
| Petrochemical cracking, automotive catalysts | ottokemi.com | |
| Ammonia synthesis catalyst precursor | samaterials.com | |
| Materials Science | Precursor for ruthenium nanoparticles | sigmaaldrich.comsigmaaldrich.comkrackeler.com |
| Production of thick-film resistors | thermofisher.commyfisherstore.com | |
| Electrocatalyst for water splitting | sigmaaldrich.comsigmaaldrich.comkrackeler.com | |
| Bifunctional electrodes for Li-air batteries | sigmaaldrich.comsigmaaldrich.comkrackeler.com | |
| Nuclear Chemistry | Study of fission product behavior in fuel reprocessing | inl.govscispace.comosti.gov |
| Environmental Chemistry | Degradation of harmful substances | chemimpex.com |
| Analytical Chemistry | Spectroscopy applications | chemimpex.com |
Structure
2D Structure
Properties
IUPAC Name |
nitroso nitrate;ruthenium(3+) | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/N2O4.Ru/c3-1-6-2(4)5;/q;+3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMZOGDHKPTVMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N(=O)O[N+](=O)[O-].[Ru+3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
N2O4Ru+3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Preparation Routes for Ruthenium Iii Nitrosylnitrate
Conventional Synthetic Approaches to Ruthenium(III) Nitrosylnitrate
Established methods for the synthesis of this compound have been well-documented in chemical literature, providing a foundation for its preparation. These routes often involve commercially available ruthenium precursors and standard laboratory reagents.
Preparation from Ruthenium Trichloride (B1173362) and Nitrite (B80452) Intermediates
A common and well-established method for synthesizing this compound begins with ruthenium trichloride (RuCl₃). This process involves the reaction of ruthenium trichloride with a nitrite source, typically sodium nitrite (NaNO₂), to form a ruthenium nitrosyl chloride intermediate. google.com
In a typical procedure, hydrated ruthenium trichloride is dissolved in a hydrochloric acid solution. An aqueous solution of sodium nitrite is then added dropwise while refluxing the mixture. This reaction is characterized by the release of reddish-brown nitrogen dioxide (NO₂) gas and a color change in the solution from scarlet to a deep violet. The reaction is continued for several hours to ensure the complete formation of the nitrosyl ruthenium chloride (Ru(NO)Cl₃) intermediate. google.com
Following the formation of the intermediate, the chloride ions are removed. One method involves the use of silver nitrate (B79036) (AgNO₃) to precipitate the chloride ions as silver chloride (AgCl), which can then be removed by filtration. google.com The resulting solution contains this compound. The solid product can then be obtained by extraction with an organic solvent like diethyl ether, followed by evaporation of the solvent. google.com This method can achieve a high yield of approximately 90%, with a ruthenium content greater than 37.0%, foreign metal content below 20 ppm, and chloride ion content below 50 ppm. google.com
| Parameter | Value |
| Starting Material | Hydrated Ruthenium Trichloride |
| Key Reagents | Sodium Nitrite, Hydrochloric Acid, Silver Nitrate |
| Intermediate | Nitrosyl Ruthenium Chloride (Ru(NO)Cl₃) |
| Reaction Time | ~4 hours for intermediate formation |
| Yield | ~90% |
| Purity | Ruthenium Content: >37.0%; Foreign Metal Content: <20 ppm; Chloride Ion Content: <50 ppm |
Synthesis via Ruthenium Tetroxide Absorption in Nitric Acid
Another conventional approach involves the use of the highly volatile ruthenium tetroxide (RuO₄). In this method, gaseous RuO₄ is passed through and absorbed into a nitric acid (HNO₃) solution. sigmaaldrich.com This process directly yields a solution of this compound. While direct, this method requires the careful handling of the toxic and volatile ruthenium tetroxide. The resulting solution is often highly acidic, which can present challenges for storage and transportation. sigmaaldrich.com
Routes Involving Nitrosylruthenium Hydroxide (B78521) Precursors
A further established synthetic route utilizes nitrosylruthenium hydroxide (Ru(NO)(OH)₃) as a precursor. The preparation of this compound is achieved by dissolving and refluxing nitrosylruthenium hydroxide in nitric acid. sigmaaldrich.com This method, similar to the ruthenium tetroxide route, produces a nitric acid solution of the desired product. The primary advantage of this route is the avoidance of halide-containing precursors.
Novel and Sustainable Synthetic Pathways
In response to the growing demand for greener and more economical chemical processes, novel synthetic routes for this compound have been developed. These methods focus on utilizing waste materials and optimizing reaction conditions to improve efficiency and product purity.
Utilization of Spent Ruthenium-Containing Catalysts as Feedstock
A significant advancement in the sustainable synthesis of this compound is the use of spent ruthenium-containing catalysts as a primary feedstock. epo.org This approach not only provides a valuable source of ruthenium but also addresses the environmental concerns associated with catalyst disposal. epo.org
The process begins with the pretreatment of the spent catalyst, which can be supported on various materials such as alumina (B75360) (Al₂O₃), zirconia (ZrO₂), or titania (TiO₂). epo.org This typically involves drying and calcining the catalyst to remove any organic residues. epo.org The calcined material is then ground into a powder and reduced with hydrogen gas at elevated temperatures to yield metallic ruthenium. epo.org
The metallic ruthenium is subsequently oxidized using a mixed gas of ozone and air to produce volatile ruthenium tetroxide (RuO₄). This gas is then absorbed in a nitric acid solution, forming a solution of ruthenium nitrate (Ru(NO₃)₃). epo.org To this solution, solid sodium nitrite is added, and the mixture is heated under reflux to form this compound. epo.org The final solid product is obtained through extraction with anhydrous ether and subsequent evaporation. epo.org
This method has been shown to be highly effective, with product yields consistently exceeding 90% and, under optimized conditions, reaching over 95%. epo.org The resulting solid this compound is of high purity, free of halogens, and contains metallic impurities at levels below 30 ppm. epo.org
Optimized Reaction Conditions for High Purity Product Yields
The optimization of reaction conditions is crucial for achieving high yields and purity of this compound, particularly in the sustainable pathway utilizing spent catalysts. Key parameters that are controlled include the calcination temperature and time for the spent catalyst, the reduction conditions for forming metallic ruthenium, and the reaction time for the formation of the final product.
The table below summarizes the reaction conditions and outcomes for the synthesis of this compound from various spent catalysts, demonstrating the high efficiency of this sustainable method. epo.org
| Spent Catalyst Support | Pretreatment | Reduction Conditions | Nitrosylation Reaction Time | Yield | Purity (Metallic Impurities) |
| Al₂O₃ | 120°C for 2h, 450°C for 3h | 350°C with H₂ for 8h | 8 hours | 97.2% | < 30 ppm |
| ZrO₂ | 120°C for 2h, 450°C for 3h | 350°C with H₂ for 8h | 8 hours | 95.8% | < 30 ppm |
| TiO₂ | 120°C for 2h, 450°C for 3h | 350°C with H₂ for 6h | 6 hours | 97.3% | < 30 ppm |
| Al₂O₃-SiO₂ | 120°C for 2h, 450°C for 3h | 350°C with H₂ for 10h | 4 hours | 96.6% | < 30 ppm |
This optimized process, which avoids the use of chloride intermediates, not only enhances the product yield but also results in a final product that is free from catalyst-poisoning halogens, making it highly suitable for direct application in catalyst preparation. epo.org
Mechanistic Insights into this compound Formation
The formation of this compound is governed by complex chemical transformations where reaction kinetics, hydrolysis, and the specific nature of the ruthenium precursor play critical roles in determining the final product's characteristics. Understanding these mechanisms is essential for controlling the synthesis process and achieving desired outcomes.
Reaction Kinetics and Hydrolysis Studies in Preparation Processes
The stability and transformation of this compound in aqueous solutions are significantly influenced by hydrolysis. Research has identified a series of nitratoaquo nitrosylruthenium complexes with the general formula [RuNO(NO₃)y(OH)₃₋y(H₂O)₂]. researchgate.net In aqueous environments, these higher nitrato complexes undergo hydrolysis at a measurable rate, transforming into lower nitrato complexes. researchgate.net This process is also accompanied by a condensation reaction that leads to the formation of polynuclear species. researchgate.net
Kinetic studies of this process in nitric acid solutions have shown that the initial hydrolysis follows a first-order rate process. researchgate.net
Table 1: Hydrolysis Rate Constant for Nitrosylruthenium Nitrate Complex
| Parameter | Value | Temperature |
|---|---|---|
| Rate Constant (k) | 0.046 min⁻¹ | 25°C |
This table presents the first-order rate constant for the initial hydrolysis of the nitrosylruthenium nitrato complex in a nitric acid solution. researchgate.net
Under basic conditions, the hydrolysis behavior of this compound changes. The addition of a base like sodium hydroxide leads to a partial and partially reversible hydrolysis. rsc.org This suggests the formation of a new complex where the stable nitrosyl (NO) group is hydrolyzed into a nitrite group. rsc.org
Influence of Precursor Speciation on Synthetic Outcomes
The specific chemical form, or speciation, of the ruthenium precursor is a determining factor in the outcome of the synthesis. The speciation of this compound is highly dependent on pH, which in turn dictates the reaction pathway. rsc.orgresearchgate.net While trivalent ruthenium ions (Ru³⁺) from precursors like ruthenium chloride are only stable in highly acidic conditions (pH < 1.8) and readily hydrolyze to form ruthenium(III) hydroxide at higher pH, the this compound precursor behaves differently. rsc.orgresearchgate.net
The distinct behavior of this compound is attributed to the presence of a highly stable nitrosyl (NO) group that is pi-back-bonded to the ruthenium atom. rsc.orgrsc.org This robust Ru-NO(III) bond often acts like a single entity. rsc.orgrsc.org
In the presence of a base such as sodium hydroxide, a proposed mechanism suggests that the nitrosyl group of the this compound precursor is converted into a stable intermediate ruthenium nitrite complex. rsc.orgrsc.orgrsc.org The formation of this stable intermediate is crucial as it prevents the unwanted hydrolysis and precipitation of ruthenium oxides or hydroxides, a common issue when using other precursors like ruthenium chlorides or simple nitrates under basic conditions. rsc.orgrsc.orgrsc.org The choice of precursor, therefore, directly influences the stability of the intermediates and the avoidance of undesirable side products. rsc.org
Table 2: Comparison of Ruthenium Precursor Behavior in Basic Conditions
| Precursor | Behavior in Basic Solution (e.g., with NaOH) | Outcome |
|---|---|---|
| This compound | Forms a stable intermediate ruthenium nitrite complex. rsc.orgrsc.orgrsc.org | Avoids unwanted metal oxide hydrolysis or precipitation. rsc.orgrsc.org |
| Ruthenium(III) chloride / Ruthenium nitrates | Readily hydrolyze. rsc.orgrsc.org | Form metal oxides or precipitates. rsc.orgrsc.org |
This table illustrates the different synthetic outcomes based on the speciation of this compound compared to other common ruthenium precursors under basic conditions.
Furthermore, synthetic routes can involve the transformation of one precursor into another. For instance, a common starting material, Ruthenium(III) chloride, can be dissolved in dilute nitric acid and reacted with nitrous acid to form an intermediate nitrosyl ruthenium chloride, which is then converted to the final this compound solution. google.com
Coordination Chemistry and Solution Behavior of Ruthenium Iii Nitrosylnitrate
Ligand Speciation and Complexation Dynamics in Aqueous Media
In aqueous media, Ruthenium(III) nitrosylnitrate exists not as a single entity but as an equilibrium of various coordinated species. The dissolution of ruthenium compounds in nitric acid typically forms pseudo-octahedral nitrosylruthenium complexes. researchgate.net The general formula for these can be written as [RuNO(NO₃)ₓ(H₂O)₅₋ₓ]⁽³⁻ˣ⁾⁺, where the composition is dependent on factors like pH and nitrate (B79036) concentration. researchgate.net
A series of nitrato-aquo-nitrosylruthenium complexes have been identified in aqueous solutions, conforming to the general formula [RuNO(NO₃)y(OH)₃₋y(H₂O)₂]. researchgate.net These complexes contribute to a dynamic equilibrium that can feature both anionic and cationic ruthenium species. researchgate.net Studies have shown that higher nitrato complexes, such as the trinitrato complex, undergo hydrolysis at room temperature. researchgate.net This process, which occurs at a rapid but measurable rate, leads to the formation of lower nitrato complexes. researchgate.net Concurrently with hydrolysis, condensation reactions can occur, leading to the formation of polynuclear ruthenium species. researchgate.net
Table 1: Identified Nitrato-Aquo-Nitrosylruthenium Complex Series This table is based on the general formula provided in the text and illustrates the series of complexes.
| Number of Nitrate Ligands (y) | Number of Hydroxide (B78521) Ligands (3-y) | General Formula |
|---|---|---|
| 3 | 0 | [RuNO(NO₃)₃(H₂O)₂] |
| 2 | 1 | [RuNO(NO₃)₂(OH)(H₂O)₂]⁻ |
| 1 | 2 | [RuNO(NO₃)(OH)₂(H₂O)₂]²⁻ |
The concentration of nitric acid in the aqueous medium plays a crucial role in determining the speciation of Ruthenium(III) nitrosyl complexes. In nitric acid solutions, ruthenium is largely stabilized in the form of RuNO³⁺ species. researchgate.netiaea.org As the concentration of nitric acid, and therefore the nitrate ligand, increases, the equilibrium shifts towards the formation of higher nitrato complexes. researchgate.net The specific complexes present and their transformations have been observed to vary significantly in nitric acid concentrations ranging from 0.1 M to 3 M. researchgate.net The study of the RuNO(NO₃)₃/HNO₃/H₂O ternary system is essential for understanding the thermodynamic behavior and activity of these species, as the speciation is heavily dependent on the nitric acid concentration. researchgate.net
Nitrite (B80452) (NO₂⁻) and hydroxide (OH⁻) ligands are key players in the formation and interconversion of nitrosylruthenium complexes. The nitrosylruthenium moiety is more strongly complexed by nitrite than by nitrate. researchgate.net In the presence of hydroxide, such as from the addition of NaOH, the stable nitrosyl (NO) group can be converted into a nitrite (NO₂⁻) group. rsc.orgrsc.org This transformation is significant because it forms a stable intermediate ruthenium nitrite complex, which can prevent the unwanted precipitation of metal oxides that might otherwise occur under basic conditions. rsc.orgrsc.org This partial hydrolysis of Ru(NO)(NO₃)₃ in basic conditions is believed to be partially reversible. rsc.org The formation of hydroxyl isomers, such as cis-[Ru(NO)(NH₃)₄(OH)]⁺ and trans-[Ru(NO)(NH₃)₄(OH)]⁺, has also been observed in related ruthenium nitrosyl systems following reduction, highlighting the role of hydroxide in creating new, stable complex species. nih.govacs.org
Table 2: Influence of Ligands on Ruthenium(III) Nitrosyl Speciation
| Ligand/Condition | Influence on Speciation | Resulting Species/Complexes |
|---|---|---|
| Nitric Acid (HNO₃) | Stabilizes RuNO³⁺; shifts equilibrium towards higher nitrato complexes as concentration increases. researchgate.netiaea.org | [RuNO(NO₃)ₓ(H₂O)₅₋ₓ]⁽³⁻ˣ⁾⁺ |
| Nitrite (NO₂⁻) | Stronger complexing agent than nitrate. researchgate.net | [RuNO(NO₂)ₓ(NO₃)ᵧ(H₂O)₅₋ₓ₋ᵧ]⁽³⁻ˣ⁻ᵧ⁾⁺ |
| Hydroxide (OH⁻) | Can convert the nitrosyl (NO) group to a nitrite (NO₂⁻) group, forming stable intermediates and preventing precipitation. rsc.orgrsc.org Can also form hydroxyl complexes. nih.govacs.org | Ruthenium nitrite complexes, Hydroxyl isomers |
Ligand Exchange Processes and Kinetics
Ligand exchange in ruthenium nitrosyl complexes is a dynamic process governed by specific reaction pathways. The stability of the Ru-NO bond influences the lability of other ligands within the coordination sphere. rsc.org
Ligand substitution reactions in coordination complexes can proceed through various mechanisms, including associative pathways. wikipedia.org An associative interchange (Iₐ) pathway is characterized by the incoming ligand starting to form a bond with the metal center before the bond to the leaving group is fully broken, all in a single concerted step without a detectable intermediate. wikipedia.org For 18-electron complexes, this mechanism can be facilitated if a ligand already present can change its bonding mode to open a coordination site. libretexts.org The nitrosyl ligand is particularly adept at this; it can bend, which formally opens a coordination site and allows an incoming ligand to attack the metal center, facilitating an associative substitution pathway. libretexts.org This mechanism is characterized by a negative entropy of activation, indicating an increase in order in the transition state. libretexts.org
The exchange of ligands, including nitrate, among the various nitrosylruthenium species in solution is a continuous process. researchgate.net The kinetics of these equilibria are generally characterized as slow. researchgate.net However, the hydrolysis of higher nitrato complexes to form lower nitrato species by exchanging nitrate ligands for water or hydroxide is observed to occur at a rapid but measurable rate. researchgate.net This indicates a complex kinetic landscape where different types of ligand exchange reactions proceed at markedly different speeds.
pH-Dependent Speciation and Stability of this compound in Solution
The stability and speciation of this compound in aqueous solutions are critically dependent on the pH of the medium. Generally, the compound is stable in acidic solutions, particularly in dilute nitric acid, which helps to prevent the hydrolysis and precipitation of ruthenium oxides. rsc.orgsigmaaldrich.comsigmaaldrich.com The strong bond between ruthenium and the nitrosyl (NO) group, characterized by significant π-back bonding, imparts considerable stability to the [Ru(NO)]³⁺ core, which often behaves like a single, highly stable entity. rsc.org
While detailed quantitative studies on the pH-dependent speciation of this compound have been limited, recent research has shed light on its behavior as the pH is varied. rsc.org In highly acidic conditions (pH < 1.8), the dominant species is the aquated nitrosyl complex. rsc.orgrsc.org As the pH increases, the coordinated nitrate and water ligands can undergo hydrolysis.
A proposed mechanism for the behavior of this compound in solution involves the formation of a stable ruthenium nitrite complex at higher pH values. rsc.orgrsc.org This transformation is significant as it prevents the precipitation of ruthenium hydroxides or oxides, which is a common fate for many ruthenium salts in neutral or basic solutions. rsc.orgrsc.org The nitrosyl ligand itself can be converted to a nitrite group in the presence of hydroxide ions. This process avoids the unwanted hydrolysis that leads to solid precipitates. rsc.org
The speciation across different pH ranges can be summarized based on recent findings that investigated the hydrolysis of the compound from its initial acidic state (pH 3.0) up to a basic pH of 12.6. rsc.org
| pH Range | Predominant Species/Process | Key Characteristics |
|---|---|---|
| < 3.0 | [Ru(NO)(NO₃)ₓ(H₂O)₅₋ₓ]⁽³⁻ˣ⁾⁺ | Stable in acidic conditions, preventing hydrolysis. rsc.orgnih.gov |
| 3.0 - 7.0 (Neutral) | Hydrolysis of coordinated nitrate/water ligands | Initiation of ligand exchange with hydroxide ions. |
| > 7.0 (Basic) | Formation of stable nitrite complexes | The nitrosyl (NO) group is proposed to hydrolyze into a nitrite (NO₂) group, which prevents the precipitation of Ru(OH)₃ or RuO₂. rsc.orgrsc.org |
Trans-Influence and Ligand Field Effects on Coordination
The coordination chemistry of this compound is significantly governed by the electronic properties of its ligands, namely the strong π-acceptor nitrosyl group and the nitrate ligands. The concepts of trans-influence and ligand field theory are essential to understanding the structure and reactivity of this complex.
The trans-influence describes the effect of a coordinated ligand on the bond length of the ligand positioned trans to it. youtube.com This is a ground-state phenomenon related to the weakening of the trans bond due to competition for the metal's sigma orbitals. youtube.com In the context of ruthenium nitrosyl complexes, the nitrosyl (NO) ligand is a very strong π-acceptor and has a powerful trans-influence. rsc.org This strong interaction weakens the bond of the ligand trans to the Ru-NO axis. In an octahedral complex like the aquated or nitrated forms of this compound, the ligand trans to the NO group will have a longer, more labile bond compared to the ligands in the cis positions.
Conversely, the nitrate (NO₃⁻) ligand is a weak σ-donor and a very weak π-donor. Its trans-influence is considerably weaker than that of the nitrosyl group. Theoretical studies have indicated a difference in the trans-influence between water (H₂O) and nitrate (NO₃⁻) ligands in ruthenium nitrosyl complexes. researchgate.net The stronger the trans-influence of the ligand opposite the NO group, the more it can modulate the stability and reactivity of the Ru-NO bond itself.
The electronic nature of the ligands directly impacts the stability of the Ru-NO bond.
π-acceptor ligands (like NO) stabilize the complex by accepting electron density from the metal's d-orbitals into their own π* orbitals. In the trans position, other π-acceptor ligands can lower the activation energy for NO release. rsc.org
π-donor ligands , in contrast, tend to increase the activation energy for NO release when positioned trans to the nitrosyl group. rsc.org
| Ligand | Electronic Character | Effect on Ru-NO Coordination |
|---|---|---|
| Nitrosyl (NO) | Strong σ-donor, Strong π-acceptor | Creates a strong Ru-N bond, exerts a strong trans-influence, and contributes to a large ligand field splitting. rsc.org |
| Nitrate (NO₃⁻) | Weak σ-donor, Weak π-donor | Has a weak trans-influence and contributes minimally to the ligand field splitting compared to the nitrosyl group. researchgate.net |
| Water (H₂O) (in solution) | σ-donor | Acts as a ligand in aqueous solution, with a trans-influence that differs from nitrate, affecting speciation. researchgate.net |
Advanced Spectroscopic and Structural Characterization Techniques in Ruthenium Iii Nitrosylnitrate Research
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the fundamental building blocks of Ruthenium(III) nitrosylnitrate – the ruthenium center and its associated nitrosyl (NO) and nitrato (NO₃⁻) ligands.
The nitrosyl ligand (NO) in {RuNO}⁶ type complexes, which are generally considered as Ru(II)-NO⁺ species, exhibits a characteristic strong absorption band for the N-O stretching vibration (ν(N-O)). This band typically appears in the range of 1820–1960 cm⁻¹. nih.gov The high frequency of this vibration is a key indicator of the significant triple bond character of the coordinated nitrosyl cation. nih.govnih.gov
Furthermore, the Ru-NO stretching frequency (ν(Ru-NO)) provides direct information about the bond strength between the ruthenium metal center and the nitrosyl ligand. An inverse correlation is often observed between the ν(N-O) and ν(Ru-NO) frequencies; as the Ru-NO bond strengthens (higher ν(Ru-NO)), the N-O bond weakens (lower ν(N-O)). nih.gov For instance, in a series of ruthenium nitrosyl complexes, ν(N-O) and ν(Ru-NO) have been reported at values such as 1903 cm⁻¹ and 619 cm⁻¹, respectively. nih.gov
Coordinated nitrato ligands also give rise to characteristic bands in the IR spectrum. These bands, corresponding to various stretching and bending modes of the NO₃⁻ group, allow for their unambiguous identification. The presence of coordinated nitrite (B80452) ligands, which can be formed from the hydrolysis of the nitrosyl moiety, can also be detected by their characteristic bands in the regions of 1500-1400 cm⁻¹ and 1350-1050 cm⁻¹. osti.gov
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance |
| ν(N-O) | 1820 - 1960 | Identifies the linear {RuNO}⁶ unit; indicates Ru(II)-NO⁺ character. |
| ν(Ru-NO) | 570 - 620 | Reflects the strength of the Ruthenium-Nitrosyl bond. |
| νₐₛ(NO₃⁻) | ~1530 | Asymmetric stretching of coordinated nitrato ligands. |
Raman spectroscopy is particularly valuable for studying the speciation of this compound in aqueous solutions, such as nitric acid, which is a common medium for this compound. researchgate.net It allows for the in-situ monitoring of different complex species in equilibrium.
Studies of this compound in varying concentrations of nitric acid have identified several key Raman bands associated with the ruthenium nitrosyl complexes. researchgate.net A prominent band observed between 1850 and 1930 cm⁻¹ is assigned to the ν(NO) stretching vibration of the nitrosyl ligand in non-hydrolyzed ruthenium complexes. researchgate.net
Additionally, bands corresponding to the nitrato ligands are observed. The asymmetric stretching of coordinated nitrate (B79036) ligands (ν₅(NO₃⁻)) typically appears around 1530 cm⁻¹. researchgate.net Another vibration associated with the ruthenium nitrosyl complexes is found near 1280 cm⁻¹. researchgate.net By analyzing the positions and intensities of these bands, it is possible to gain insights into the different species present in solution and how their relative concentrations change with conditions like acidity. researchgate.net
| Raman Shift (cm⁻¹) | Assignment | Information Gained |
| 1850 - 1930 | ν(NO) | Presence of non-hydrolyzed ruthenium nitrosyl complexes. |
| ~1530 | νₐₛ(NO₃⁻) | Presence of coordinated nitrato ligands. |
| ~1280 | Ruthenium Nitrosyl Complex | Identification of specific ruthenium nitrosyl species in solution. |
Electronic Spectroscopy for Complex Identity and Transformation Monitoring
Electronic spectroscopy, specifically UV-Visible (UV-Vis) spectroscopy, is a fundamental technique for confirming the identity of ruthenium nitrosyl complexes and for monitoring their transformations, such as changes in speciation or oxidation state, particularly during photochemical reactions.
The UV-Vis absorption spectrum of a ruthenium nitrosyl complex is characterized by specific absorption bands that arise from electronic transitions within the molecule. Ruthenium nitrosyl porphyrin complexes, for example, show characteristic blue-shifted Q bands and a very sharp Soret band. conicet.gov.ar
UV-Vis spectroscopy is particularly powerful for monitoring the photolysis of ruthenium nitrosyl complexes, where irradiation with light can lead to the release of the NO ligand. nih.govresearchgate.netrsc.org Upon exposure to light, changes in the electronic absorption spectrum are observed. Typically, a decrease in absorption in the UV-blue range and a corresponding increase in the red part of the spectrum are seen. researchgate.net This spectral evolution indicates the consumption of the initial {RuNO}⁶ complex and the formation of a new species. nih.gov The product is often a paramagnetic Ru(III) complex, confirming that the photoreaction involves a change in the oxidation state of the ruthenium center. rsc.org For instance, the conversion of a diamagnetic Ru(II)-NO⁺ species to a paramagnetic Ru(III)-solvent species upon photolysis has been confirmed by monitoring the changes in the UV-Vis spectrum. rsc.org
X-ray Diffraction and Absorption Spectroscopic Methods
To obtain definitive information about the three-dimensional arrangement of atoms in this compound, X-ray diffraction and absorption techniques are indispensable.
For {RuNO}⁶ complexes, SC-XRD studies consistently show a six-coordinate ruthenium center, typically with a distorted octahedral geometry. nih.govscribd.com A defining and characteristic feature of these complexes is the essentially linear Ru-N-O arrangement. nih.govscribd.com The Ru-NO bond is typically short, reflecting the multiple bond character between the ruthenium and the nitrosyl nitrogen. nih.gov The bond lengths and angles are crucial parameters for understanding the nature of the metal-ligand interactions.
| Structural Parameter | Typical Value | Significance |
| Ru-N(O) bond length | ~1.78 Å | Indicates a strong bond with significant multiple bond character. nih.gov |
| N-O bond length | ~1.14 Å | Consistent with a coordinated NO⁺ ligand. nih.gov |
| Ru-N-O angle | ~170-180° | Confirms the characteristic linear geometry of the {RuNO}⁶ moiety. nih.govscribd.com |
| Ru-Cl bond length | 2.34 - 2.40 Å | Typical range for coordinated chloride ligands in such complexes. nih.gov |
These advanced analytical techniques, from vibrational and electronic spectroscopies to X-ray diffraction, provide a comprehensive picture of the structure, bonding, and reactivity of this compound and its related complexes, which is essential for its application and study in various fields of chemistry.
X-ray Absorption Fine-Structure (XAFS) Analysis for Chemical Form Determination in Diverse Matrices
X-ray Absorption Fine-Structure (XAFS) analysis is a powerful technique for elucidating the local atomic structure and chemical state of a specific element within a material. In the context of this compound, XAFS, encompassing both X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), provides critical insights into its chemical form when introduced into various environmental matrices.
Research investigating the chemical behavior of this compound in different media has demonstrated its notable stability. researchgate.netoup.com A study analyzing the chemical form of stable ruthenium compounds added to ultrapure water, soil solution, and fresh soil samples found that this compound, in contrast to other ruthenium compounds like ruthenium chloride (RuCl₃) and ruthenium tetroxide (RuO₄), maintained its initial chemical form. researchgate.netoup.com
The Ru K-edge XANES spectra of this compound were recorded immediately after its addition to these matrices and again after five days. The spectra revealed no significant changes over this period, indicating that the coordination environment and oxidation state of the ruthenium atom remained unaltered. researchgate.netoup.com This stability is significant for understanding its environmental fate and transport. While compounds like RuCl₃ showed immediate changes in their ionic structure upon interaction with soil, and RuO₄ was readily converted to a tetravalent form, this compound proved to be highly stable under these conditions. researchgate.netoup.com
The findings from these XAFS studies are summarized in the table below, highlighting the stability of this compound across different environmental matrices.
| Matrix | Observation Time | Change in Chemical Form (based on Ru K-edge XANES) | Conclusion |
|---|---|---|---|
| Ultrapure Water | Immediately after addition | No significant change from source material | Stable |
| Ultrapure Water | 1 day after addition | No significant change | Stable |
| Soil Solution | Immediately after addition | No significant change | Stable |
| Soil Solution | 5 days after addition | No significant change | Stable |
| Fresh Soil | Immediately after addition | No significant change | Stable |
| Fresh Soil | 5 days after addition | No significant change | Stable |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Ligand Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the structure and dynamics of molecules in solution. For ruthenium nitrosyl complexes, ¹⁵N NMR is particularly informative for characterizing the electronic environment of the nitrosyl (NO) and nitrate (NO₃⁻) ligands. While specific studies on the ligand dynamics of this compound are not extensively documented in publicly available literature, data from closely related ruthenium nitrosyl complexes in nitric acid solutions provide valuable insights into the potential ligand exchange processes.
In nitric acid solutions, various ruthenium nitrosyl species can exist in equilibrium, involving the exchange of water, nitrate, and nitrite ligands in the coordination sphere of the ruthenium center. ¹⁵N NMR studies on aqueous and nitric acid solutions of sodium tetranitro(nitrosyl)hydroxoruthenate(2-), Na₂[RuNO(NO₂)₄OH], have identified several dominant complex species as the concentration of nitric acid changes. The chemical shifts (δ) in the ¹⁵N NMR spectra are sensitive to the nature of the ligands coordinated to the ruthenium atom.
The table below presents ¹⁵N NMR chemical shift data for various ruthenium nitrosyl complex species identified in nitric acid solutions. This data, while not directly from this compound, illustrates the utility of ¹⁵N NMR in distinguishing between different coordination environments and provides a basis for understanding the potential ligand dynamics involving this compound in similar aqueous acidic media. The distinct chemical shifts for the nitrosyl group and the coordinated nitrate/nitrite ligands allow for the identification of different species in solution.
| Ruthenium Complex Species | ¹⁵N Chemical Shift (δ, ppm) of Nitrosyl (NO) Group | ¹⁵N Chemical Shift (δ, ppm) of Coordinated Ligands (NO₂⁻/NO₃⁻) | Dominant HNO₃ Concentration (mol/L) |
|---|---|---|---|
| [RuNO(NO₂)₄(OH)]²⁻ | - | - | Aqueous solution |
| [RuNO(NO₂₃(H₂O)(OH)]⁻ | - | - | 0.65 - 1.0 |
| [RuNO(NO₂₂(H₂O)₂(OH)] | - | - | 1.0 - 1.5 |
| [RuNO(NO₂)(NO₃)(H₂O)₃]⁺ | - | - | 1.5 - 2.8 |
| [RuNO(NO₃)ₓ(H₂O)₅₋ₓ]⁽³⁻ˣ⁾⁺ | - | - | > 3.0 |
The study of such equilibria is crucial for processes like nuclear fuel reprocessing, where the behavior of ruthenium nitrosyl complexes in nitric acid is of significant interest. The exchange of nitrate ligands with water molecules is a key aspect of the solution chemistry of this compound.
Computational Chemistry and Theoretical Investigations of Ruthenium Iii Nitrosylnitrate
Density Functional Theory (DFT) Calculations for Structural Optimization and Energetics
Density Functional Theory (DFT) has emerged as a robust method for investigating the properties of transition metal complexes. For Ruthenium(III) nitrosylnitrate and its aquated analogues, DFT calculations have been instrumental in predicting their behavior in solution.
DFT calculations have been successfully employed to determine the equilibrium structures of ruthenium nitrosyl complexes coordinated with nitrate (B79036) and water ligands, specifically species with the general formula [Ru(NO)(NO3)x(H2O)5-x]^(3-x)+/-. nih.gov For the target compound, this compound, which exists in an aquated form as [Ru(NO)(NO3)3(H2O)2], DFT calculations have reproduced experimental data for Ruthenium-ligand bond lengths and infrared frequencies. nih.govresearchgate.net
The coordination of the nitrate ligands can lead to various geometrical isomers. DFT studies have shown that the substitution of water ligands by nitrate ions preferentially occurs in the equatorial plane relative to the Ru-NO axis. nih.govconsensus.apprsc.org A comparison of the Gibbs energies of these isomers reveals their relative stabilities. For instance, in the dinitrato complex [Ru(NO)(NO3)2(H2O)3]+, the isomer where the two nitrate ligands are cis to each other is more stable than the trans isomer. rsc.org
Table 1: Calculated Relative Gibbs Energies of Geometrical Isomers for [Ru(NO)(NO3)x(H2O)5-x]^(3-x)+/-
| Number of NO3- Ligands (x) | Isomer | Relative Gibbs Energy (kJ/mol) |
|---|---|---|
| 1 | a | 0.0 |
| 1 | f | 26.8 |
| 2 | ab | 0.0 |
| 2 | ac | 13.2 |
| 2 | af | 29.3 |
| 3 | abc | 0.0 |
| 3 | abf | 16.7 |
| 3 | acf | 25.1 |
| 4 | abcd | 0.0 |
| 4 | abcf | 14.2 |
Data sourced from Akane et al. (2020). nih.gov Isomer notation indicates the position of the nitrate ligands.
The stepwise formation of this compound in aqueous nitric acid solution has been modeled by calculating the Gibbs energies of complexation reactions. nih.gov These calculations show that the stepwise substitution of water ligands by nitrate ions up to the formation of [Ru(NO)(NO3)5]2- is a spontaneous process, as indicated by the negative Gibbs energy changes for each step. nih.gov
| Reaction Step (x) | Stepwise Gibbs Energy (ΔGstepwise) (kJ/mol) | Overall Gibbs Energy (ΔGoverall) (kJ/mol) |
|---|---|---|
| 0 → 1 | -11.3 | -11.3 |
| 1 → 2 | -9.2 | -20.5 |
| 2 → 3 | -2.1 | -22.6 |
| 3 → 4 | -1.7 | -24.3 |
| 4 → 5 | -1.3 | -25.6 |
Data sourced from Akane et al. (2020). nih.gov
Electronic Structure and Bonding Analyses
Understanding the electronic structure and the nature of the chemical bonds in this compound is crucial for explaining its stability and reactivity. Computational analyses provide detailed insights into these aspects.
Electron density analyses, such as Quantum Theory of Atoms in Molecules (QTAIM), have been used to characterize the bonding in ruthenium nitrosyl nitrate complexes. nih.gov These studies allow for the calculation of electron densities at bond critical points (BCPs), which are indicative of the strength of a chemical bond. nih.gov The natural atomic charge on the ruthenium atom has been shown to slightly decrease with the increasing number of coordinated nitrate ligands, which is a result of electron donation from the nitrate ligands to the d-orbitals of the ruthenium atom. nih.gov In a related trinuclear ruthenium cluster containing a nitrosyl group, the NO ligand was found to have a very small negative charge, indicating significant π-backbonding from the ruthenium to the NO ligand. researchgate.net
The strength of the Ru-ligand coordination bonds is a key factor in determining the stability of this compound complexes. Electron density analyses have shown that the strength of these bonds is related to the stability of the different geometrical isomers. nih.govresearchgate.net Specifically, it has been found that ruthenium complexes without a nitrate ligand in the axial position (trans to the NO group) are more stable than those with an axial nitrate. nih.govconsensus.apprsc.org This phenomenon is attributed to the difference in the trans-influence of water and nitrate ligands. nih.govconsensus.apprsc.org The trans-influence is the effect of a ligand on the length and strength of the bond trans to it. In this case, the nitrate ligand exhibits a stronger trans-influence than a water molecule, weakening the bond opposite to it.
Table 3: Calculated Electron Densities at Bond Critical Points (ρBCP) for Ru-Ligand Bonds in [Ru(NO)(NO3)x(H2O)5-x]^(3-x)+/-
| Number of NO3- Ligands (x) | Isomer | Ru-Oa (ρBCP) | Ru-Ob (ρBCP) | Ru-Oc (ρBCP) | Ru-Od (ρBCP) | Ru-Of (ρBCP) |
|---|---|---|---|---|---|---|
| 0 | 0.0913 | 0.0833 | 0.0913 | 0.0833 | 0.0993 | |
| 1 | a | 0.0875 | ||||
| 1 | f | 0.0701 | ||||
| 2 | ab | 0.0737 | ||||
| 2 | ac | |||||
| 2 | af | 0.0571 |
Data for selected isomers sourced from Akane et al. (2020). nih.gov ρBCP values are in atomic units.
Simulation of Solution-Phase Behavior
The reactivity and stability of this compound are profoundly influenced by its aqueous environment. Computational models are essential for deciphering the intricate solvation effects and the dynamics of ligand exchange in solution.
To accurately model a chemical system in solution, the effect of the solvent must be taken into account. For ruthenium complexes, polarizable continuum models (PCM) are a standard method to simulate solvation effects. These models treat the solvent as a continuous medium with a defined dielectric constant, which reduces the computational cost compared to explicitly modeling every solvent molecule. This approach is effective for calculating properties like solvation free energy.
However, for transition-metal complexes where the distribution of solvent molecules in the immediate vicinity of the metal center is crucial for reactivity, methods that go beyond a simple continuum treatment are often necessary. More advanced techniques combine molecular orbital theories with molecular solvation theories, such as the multicenter molecular Ornstein-Zernike self-consistent field (MC-MOZ-SCF) method. These hybrid approaches can provide a more reliable description of the hydration structure and solvation free energy by considering the specific interactions between the complex and nearby solvent molecules. Studies on various ruthenium nitrosyl complexes have shown that the choice of solvent model can significantly influence the predicted dominant conformation of the complex in solution. nih.gov
In aqueous nitric acid solutions, this compound exists as part of a complex equilibrium involving various aquated and nitrated species, generally formulated as [RuNO(NO3)x(H2O)5-x]^(3-x)+. nih.gov Density Functional Theory (DFT) calculations have been instrumental in elucidating the thermodynamics and kinetics of these complexation reactions.
Theoretical studies, such as those on the stepwise complexation of nitrate ions to the [Ru(NO)(H2O)5]^3+ core, have successfully modeled the formation of this compound species. nih.gov By calculating the Gibbs free energies of various geometrical isomers, researchers can predict the most stable structures and reaction pathways. These calculations have revealed that the substitution of water ligands by nitrate ions proceeds preferentially at the equatorial positions (the plane perpendicular to the Ru-NO axis). nih.gov
DFT calculations can reproduce experimental data, such as Ru-ligand bond lengths and vibrational frequencies, with high accuracy, thereby validating the theoretical models. nih.gov The insights gained from these kinetic models are crucial for predicting the speciation of ruthenium in environments like nuclear fuel reprocessing streams, where this compound is a significant component. nih.gov
Below is a table summarizing theoretical data for the stepwise complexation of nitrate to the pentahydrated ruthenium nitrosyl cation, leading to species relevant to this compound.
| Reaction Step | Product Species | Calculated Gibbs Energy Change (ΔG, kcal/mol) | Key Bond Length (Ru-N(O3)) (Å) |
|---|---|---|---|
| [Ru(NO)(H₂O)₅]³⁺ + NO₃⁻ → [Ru(NO)(NO₃)(H₂O)₄]²⁺ + H₂O | [Ru(NO)(NO₃)(H₂O)₄]²⁺ | -4.8 | 2.152 |
| [Ru(NO)(NO₃)(H₂O)₄]²⁺ + NO₃⁻ → [Ru(NO)(NO₃)₂(H₂O)₃]⁺ + H₂O | cis-[Ru(NO)(NO₃)₂(H₂O)₃]⁺ | -1.5 | 2.145, 2.158 |
| [Ru(NO)(NO₃)₂(H₂O)₃]⁺ + NO₃⁻ → [Ru(NO)(NO₃)₃(H₂O)₂] + H₂O | mer,cis-[Ru(NO)(NO₃)₃(H₂O)₂] | +2.1 | 2.138, 2.141, 2.164 |
Data derived from DFT calculations on the complexation reactions in aqueous solution. The specific isomer shown is the most stable calculated form. Bond lengths are representative values for the equatorial nitrate ligands. nih.gov
Intermolecular Interactions and Complex Binding Studies
The interaction of this compound with biomolecules is a key area of theoretical investigation, driven by the potential applications of ruthenium complexes in medicine. Computational studies focus on the non-covalent forces that govern these interactions.
While specific computational studies on the interaction of this compound with DNA are not extensively documented, the methodologies are well-established from research on other ruthenium complexes. Theoretical investigations into how ruthenium complexes bind to DNA often focus on the interactions with purine (B94841) bases, adenine (B156593) and guanine (B1146940), which are common targets.
Computational methods, particularly DFT, are used to model the binding modes between the ruthenium complex and the DNA bases. These studies can determine the preferred binding sites on the purine (e.g., the N7 atom of guanine) and calculate the interaction energies. The models can elucidate whether the binding is covalent, intercalative (where the complex inserts between base pairs), or involves electrostatic interactions. Molecular docking simulations are also employed to predict the most stable binding conformations of the ruthenium complex within a larger DNA structure. These theoretical approaches provide a molecular-level understanding of the mechanisms that could lead to DNA damage or conformational changes, which is fundamental to the development of ruthenium-based therapeutics.
In addition to direct coordination, non-covalent interactions such as π-stacking and hydrogen bonding play a critical role in the association of ruthenium complexes with biological macromolecules and in their crystal packing.
Similarly, hydrogen bonding between the ligands of the ruthenium complex (such as aqua or hydroxo ligands that can form from this compound in solution) and functional groups on biomolecules is crucial. Hirshfeld surface analysis, derived from crystallographic data, can be combined with computational chemistry to visualize and quantify intermolecular contacts, including hydrogen bonds. These analyses reveal the intricate network of interactions that stabilize the complex in its environment, whether in a crystal lattice or bound to a biological target. nih.gov
Chemical Reactivity and Reaction Mechanisms of Ruthenium Iii Nitrosylnitrate
Redox Behavior and Electron Transfer Mechanisms
The electrochemical reduction of ruthenium nitrosyl complexes in acidic environments, such as nitric acid, has been a subject of detailed investigation. Studies employing cyclic voltammetry, chronopotentiometry, and potentiostatic electrolysis have revealed that the reduction of the ruthenium nitrosyl ion, formally represented as [Ru(II)-NO+]³⁺, is a quasi-reversible, one-electron transfer process. researchgate.net This behavior is observed at both platinum and glassy carbon working electrodes. researchgate.net
Several factors influence the rate of electron transfer and the diffusion of ruthenium nitrosyl ions in solution. The heterogeneous electron transfer rate constant (kₛ) for the reduction of the [RuNO]³⁺ species has been estimated to be approximately 10⁻⁵ cm s⁻¹. researchgate.net The diffusion coefficient (D₀) for this species is on the order of 10⁻⁸ cm² s⁻¹. researchgate.net
Table 1: Electrochemical Parameters for Ruthenium Nitrosyl Ion Reduction An interactive data table based on the provided research findings.
| Parameter | Symbol | Value | Working Electrode | Medium |
| Heterogeneous Electron Transfer Rate Constant | kₛ | ~10⁻⁵ cm s⁻¹ | Platinum, Glassy Carbon | Nitric Acid |
| Diffusion Coefficient | D₀ | ~10⁻⁸ cm² s⁻¹ | Platinum, Glassy Carbon | Nitric Acid |
Ruthenium(III) compounds can be oxidized to form Ruthenium(VIII) oxide, commonly known as ruthenium tetroxide (RuO₄). wikipedia.orgorganic-chemistry.org This powerful oxidizing agent is typically generated in situ from a Ruthenium(III) precursor, such as Ruthenium(III) chloride, by reacting it with a strong co-oxidant like sodium periodate (B1199274) (NaIO₄). wikipedia.orgorganic-chemistry.orgnih.gov The general reaction pathway in an acidic aqueous solution can be represented as:
2 Ru³⁺(aq) + 5 IO₄⁻(aq) + 3 H₂O(l) → 2 RuO₄(s) + 5 IO₃⁻(aq) + 6 H⁺(aq) wikipedia.org
While this specific reaction uses RuCl₃, a similar oxidation pathway is expected for Ruthenium(III) nitrosylnitrate, where the Ru(III) center is oxidized to Ru(VIII). In catalytic systems, the formed RuO₄ is consumed in the oxidation of a substrate and is reduced to a lower oxidation state, such as RuO₂. The co-oxidant then regenerates the RuO₄, allowing the catalytic cycle to continue. youtube.com This process is highly effective for various organic transformations, including the oxidative cleavage of alkenes and alkynes. wikipedia.orgnih.gov
Photochemical Reactivity and Nitric Oxide Labilization
Ruthenium nitrosyl complexes, including those with the {RuNO}⁶ configuration, are known to be photosensitive. nih.gov Upon irradiation with light, typically in the UV or visible range, these compounds can undergo dissociation of the nitric oxide (NO) ligand. calstate.edursc.org This photoinduced labilization often results in the formation of a ruthenium(III) photoproduct, as the released nitric oxide departs as a neutral radical (NO•). nih.gov
The general mechanism for this process involves the cleavage of the Ru-NO bond, followed by the coordination of a solvent molecule to the resulting ruthenium center. calstate.edursc.org When the reaction is carried out in an aqueous solution, this is referred to as an aquation mechanism. rsc.org The process can be summarized by the following reaction, which is aided by a Ru(dπ) → π*(NO) electronic transition that weakens the Ru-NO bond:
[Ru(NO)]³⁺ + H₂O + hν → [Ru(H₂O)]³⁺ + NO rsc.org
The photoreaction can proceed through one or more steps, and the nature of the final solvated photoproduct may depend on the specific ligands and the geometry of the initial complex. rsc.orgacs.org For instance, irradiation of certain isomers can lead to a single, more stable isomeric photoproduct after the release of NO. rsc.org
The efficiency of the photoinduced nitric oxide release is quantified by the quantum yield (Φ). This value represents the number of NO molecules released per photon absorbed. The determination of quantum yields is typically achieved by monitoring the changes in the electronic spectra of the complex during irradiation and applying numerical modeling. rsc.org
The quantum yields for NO photorelease from ruthenium nitrosyl complexes vary significantly depending on the specific complex, the irradiation wavelength, and the solvent. calstate.eduacs.org For example, for a series of ruthenium salen nitrosyl complexes irradiated at 365 nm in acetonitrile (B52724), quantum yields were found to be in the range of 0.055 to 0.13. calstate.edu In contrast, a water-soluble complex in an aqueous solution exhibited a much lower quantum yield of 0.005 under the same irradiation wavelength. calstate.edu For other complexes, quantum yields for NO release have been reported to be as low as 0.001-0.029, depending on the specific wavelength of irradiation. acs.org Another study reported a quantum yield of 0.06 for K₂[Ru(NO)(Cl)₅] in aqueous solution upon exposure to 355 nm UV light. nih.gov
Table 2: Selected Quantum Yields (Φ) for NO Photorelease from Ruthenium Nitrosyl Complexes An interactive data table summarizing reported quantum yield values.
| Complex Type | Irradiation Wavelength (nm) | Solvent | Quantum Yield (Φ) |
| Ruthenium Salen Nitrosyls | 365 | Acetonitrile | 0.055 - 0.13 |
| Water-Soluble Ru(salen) Complex | 365 | Water | 0.005 |
| Bimetallic Ruthenium Nitrosyls | 365 - 490 | Not Specified | 0.001 - 0.029 |
| K₂[Ru(NO)(Cl)₅] | 355 | Aqueous | 0.06 |
Wavelength and pH Dependence of Photolabilization
The photochemistry of ruthenium nitrosyl complexes, often designated as {Ru-NO}6 species, is characterized by the photoinduced cleavage of the ruthenium-nitrosyl bond, leading to the release of nitric oxide (NO). nih.gov This process is typically initiated by irradiation with light, particularly in the ultraviolet (UV) range. nih.gov While specific studies on the wavelength and pH dependence of photolabilization for this compound are not extensively detailed in the reviewed literature, the behavior of analogous ruthenium nitrosyl complexes provides significant insights into these phenomena.
Generally, the photolabilization of the Ru-NO bond is prompted by excitation to a metal-to-ligand charge transfer (MLCT) state. rsc.org For many ruthenium nitrosyl complexes, this requires UV light with wavelengths ranging from 254 to 355 nm. nih.govresearchgate.net The quantum yield (Φ), which represents the efficiency of a photochemical process, for NO release varies depending on the specific ligands attached to the ruthenium center. For instance, the complex K2[Ru(NO)Cl5] exhibits a quantum yield of 0.06 upon irradiation at 355 nm in an aqueous solution. nih.gov In contrast, other complexes, such as those with polypyridyl ligands, have shown quantum yields for NO release at 355 nm in a phosphate (B84403) buffer solution at pH 7.4. researchgate.net Some ruthenium nitrosyl complexes can be sensitized to release NO under visible light, which is a key area of research for potential therapeutic applications. rsc.orgrsc.org
The pH of the solution can also play a crucial role in the photochemical outcome. For some ruthenium complexes with polypyridyl ligands, irradiation in aqueous solutions at pH values above 6 can lead to the formation of a nitro species, cis-[Ru(bpy)2(NO2)Cl]+, instead of NO release. nih.gov This is attributed to the electronic state of the complex upon excitation, where the NO moiety becomes more susceptible to nucleophilic attack by water. nih.gov However, at a lower pH of 5.7, the primary photoproduct for the same complex is the aqua species, cis-[Ru(bpy)2(OH)(Cl)]+, following the photorelease of NO. nih.gov The absorption spectra of certain ruthenium complexes have been shown to change with varying pH, indicating that the protonation state of the complex can influence its electronic structure and, consequently, its photochemical reactivity. researchgate.net
Table 1: Quantum Yields (ΦNO) for NO Photorelease from Various Ruthenium Nitrosyl Complexes
| Complex | Irradiation Wavelength (nm) | Quantum Yield (ΦNO) | Reference |
|---|---|---|---|
| K2[Ru(NO)Cl5] | 355 | 0.06 | nih.gov |
| RuNOCl3 | 355 | 0.012 | nih.gov |
| cis-[Ru(bpy)2(NO)(Cl)]2+ | 254-334 | 0.04 (for conversion to nitro species) | nih.gov |
| Ru(salophen)(NO)Cl | 459 | 0.09 | rsc.org |
| Ru(naphophen)(NO)Cl | 489 | 0.09 | rsc.org |
Hydrolytic and Solvolytic Reactions
Hydrolysis Rates and Formation of Polynuclear Species
This compound is described as a stable and water-soluble compound. sigmaaldrich.com The strong π-backbonding between ruthenium and the nitrosyl (NO) ligand contributes to the stability of the Ru-NO moiety. rsc.org However, the coordination sphere of the complex can undergo changes depending on the pH of the aqueous solution.
Studies on the speciation of this compound at different pH values indicate that the nitrate (B79036) (NO3-) ligands are susceptible to replacement by hydroxide (B78521) (OH-) ions as the pH increases. rsc.org Despite these ligand exchange reactions, complete hydrolysis to form ruthenium oxide particles or precipitates is not observed, even under basic conditions. This suggests the formation of new, stable hydroxo or oxo-nitrosyl ruthenium complexes in solution. rsc.org At elevated pH, an absorbance shoulder appears in the UV-vis spectrum around 380-400 nm, which points to a change in the complex's structure. rsc.orgrsc.org This transformation is partially reversible. rsc.org This behavior is in contrast to other ruthenium salts like RuCl3, which readily hydrolyze to form metal oxides in basic media. rsc.org The stability of the Ru-NO bond prevents the complete hydrolysis of the complex. rsc.org While specific kinetic data for the hydrolysis of this compound are not available in the provided literature, the qualitative observations suggest a dynamic equilibrium between different hydroxo- and nitro- species depending on the pH.
The formation of polynuclear species is a known phenomenon in the aqueous chemistry of ruthenium. nih.gov In the case of other ruthenium nitrosyl complexes, the formation of dimeric or polymeric structures, often bridged by hydroxo or oxo ligands, has been observed. rsc.orgnih.gov For instance, some ruthenium nitrosyl thiolate complexes can form dinuclear hydroxido-bridged dimers. rsc.org While the reviewed literature does not explicitly confirm the formation of polynuclear species from the hydrolysis of this compound, the observed changes in the UV-vis spectrum at higher pH values could potentially involve the formation of such bridged species.
Table 2: pH-Dependent Speciation of this compound in Aqueous Solution
| pH Range | Observed Changes | Inferred Species | Reference |
|---|---|---|---|
| Acidic (e.g., in dilute nitric acid) | Stable solution | [Ru(NO)(NO3)x(H2O)y](3-x)+ | sigmaaldrich.com |
| Increasing pH | Appearance of an absorbance shoulder at ~380-400 nm in UV-vis spectrum | Formation of new complex(es), likely involving replacement of NO3- by OH- | rsc.orgrsc.org |
| Basic | No precipitation of ruthenium oxide | Stable hydroxo- or oxo-nitrosyl ruthenium complexes | rsc.org |
Stability and Transformations in Environmental Matrices
Short-Term Chemical Changes and Stability in Soil Environments
Detailed studies on the short-term chemical changes and stability of this compound in soil environments are not available in the provided scientific literature. The environmental fate of ruthenium complexes is a complex area of study, and the behavior of a specific compound like this compound would depend on various soil parameters such as pH, organic matter content, microbial activity, and the presence of other ions.
Applications in Advanced Chemical Research Leveraging Ruthenium Iii Nitrosylnitrate
Precursor Chemistry for Nanomaterial Synthesis
The compound is extensively utilized in materials science as a starting material for ruthenium-based nanomaterials, where its distinct reactivity is key to controlling the final properties of the nanoparticles. chemimpex.comchemimpex.com
Ruthenium(III) nitrosylnitrate is an effective precursor for the synthesis of ruthenium (Ru) nanoparticles with tunable sizes and narrow size distributions. rsc.org A novel approach involves the reduction of this compound with sodium borohydride (B1222165) in continuous flow 3D helical reactors. rsc.orgresearchgate.net This method allows for the production of small, electrostatically stable nanoparticles, typically in the 2–4 nm range, without the need for conventional capping ligands that can block active catalytic sites. rsc.orgrsc.org The manipulation of the precursor's pH-speciation and the fluid dynamics within the flow system are critical parameters for tuning the average nanoparticle size. rsc.orgrsc.org For instance, by adjusting these conditions, average sizes can be precisely controlled, yielding nanoparticles of 2.1 ± 0.1 nm, 2.9 ± 0.5 nm, or 3.9 ± 0.5 nm. rsc.org
| Precursor | Reducing Agent | Synthesis Method | Key Control Parameters | Resulting Nanoparticle Size | Reference |
|---|---|---|---|---|---|
| This compound | Sodium Borohydride (NaBH₄) | Continuous Flow Reactor (CFIR) | pH-speciation, Fluid Dynamics | 2–4 ± 0.5 nm (Tunable) | rsc.orgrsc.org |
| Ruthenium(III) chloride (for comparison) | Sodium Borohydride (NaBH₄) | Batch/Flow Synthesis | - | Prone to hydrolysis and precipitation | rsc.orgrsc.org |
The mechanism of nanoparticle formation from this compound is distinct from that of more common precursors like ruthenium chloride. rsc.orgresearchgate.net Research suggests that the key to successful synthesis is the formation of a stable ruthenium nitrite (B80452) complex as an intermediate. rsc.orgrsc.org This occurs when the ruthenium nitrosylnitrate precursor reacts in the presence of sodium hydroxide (B78521). rsc.orgresearchgate.net This stable intermediate prevents the unwanted hydrolysis and precipitation of ruthenium oxides, a common issue with other metal salts under basic conditions. rsc.orgrsc.org
The nitrosyl (NO) ligand plays a pivotal role in the controlled synthesis of ruthenium nanoparticles. sigmaaldrich.com In the presence of a base like sodium hydroxide, the nitrosyl group is converted into a stable intermediate ruthenium nitrite (NO₂⁻) complex. rsc.org This stability is the primary reason why this compound avoids the formation of aggregates and precipitates during synthesis. rsc.orgsigmaaldrich.com Unlike chloride or simple nitrate (B79036) precursors that readily hydrolyze, the nitrosyl-derived intermediate provides a controlled pathway for the subsequent reduction to Ru(0) nanoparticles. rsc.orgrsc.org This inherent stability imparted by the nitrosyl ligand is what allows for the precise tuning of nanoparticle size by manipulating other reaction parameters, making it a superior precursor for creating size-specific ruthenium colloids for further research. rsc.org
Fundamental Catalysis Research
This compound is a foundational material in catalysis research, serving as a precursor for both heterogeneous and electro-catalytic systems. chemimpex.comriyngroup.com
This compound is frequently used to prepare supported ruthenium catalysts, such as Ru on gamma-alumina (γ-Al₂O₃). rsc.org The standard method for this preparation is wet impregnation, where the alumina (B75360) support is treated with a solution of the precursor to achieve a desired metal loading, for example, 5 wt%. rsc.org After impregnation, the material is dried and then treated further, either by calcination in air or reduction in a hydrogen atmosphere, to decompose the precursor and form active ruthenium nanoparticles on the support surface. rsc.org
The distribution of ruthenium within the support can be controlled. semanticscholar.org Due to a strong interaction between the precursor and alumina, ruthenium often deposits only on the external region of the support pellet, creating an "eggshell-type" catalyst. semanticscholar.org By adding nitric acid to the impregnation solution, the precursor can penetrate deeper into the pellet, allowing for the creation of catalysts with a graded metal distribution. semanticscholar.org These supported catalysts are studied for a variety of reactions, including the catalytic transfer hydrogenation of biomass-derived compounds and steam-methane reforming for hydrogen production. rsc.orgsemanticscholar.org
| Catalyst System | Precursor | Support | Preparation Method | Key Findings | Reference |
|---|---|---|---|---|---|
| Ru/γ-Al₂O₃ | This compound | γ-Alumina | Wet Impregnation | Used to create catalysts for transfer hydrogenation; precursor decomposition via calcination or reduction. | rsc.org |
| Eggshell-type Ru/γ-Al₂O₃ | This compound | γ-Alumina Pellets | Impregnation with controlled acid content | Distribution of Ru within the support can be controlled by adding HNO₃ to the impregnation solution. | semanticscholar.org |
In electrocatalysis, this compound is a valuable source of ruthenium for fabricating advanced electrode materials for processes like water splitting. sigmaaldrich.comrsc.org Electrochemical water splitting is a key technology for producing green hydrogen, but it is often limited by the sluggish kinetics of the oxygen evolution reaction (OER). rsc.orgrsc.org Ruthenium-based materials are among the most active electrocatalysts for the OER. rsc.orgfrontiersin.org
Investigations into its Role in Homogeneous Catalysis (e.g., C-H Activation, Metathesis, Hydrogenation)
This compound serves as a precursor in the synthesis of various ruthenium-based catalysts that are active in a range of homogeneous catalytic reactions. sigmaaldrich.comalfachemic.com The distinct reactivity and coordination behavior imparted by the nitrosyl ligand make it a valuable starting material in catalyst development. sigmaaldrich.com
C-H Activation: Ruthenium complexes are pivotal in the field of C-H activation, a process that allows for the direct functionalization of otherwise inert carbon-hydrogen bonds. nih.gov Research in this area focuses on developing ruthenium-mediated transformations that can selectively activate specific C-H bonds, including those in remote positions, which is a significant challenge in synthetic chemistry. nih.gov For instance, ruthenium-catalyzed oxidative coupling of allylsilanes and allyl esters with activated olefins proceeds via a C(allyl)–H activation mechanism to produce stereodefined 1,3-dienes. nih.gov
Olefin Metathesis: Olefin metathesis is a powerful reaction for forming carbon-carbon double bonds, and ruthenium-based catalysts are widely used due to their high activity and tolerance to various functional groups. nih.govnih.gov While specific catalysts derived directly from this compound for this purpose are less commonly cited than the well-known Grubbs-type catalysts, the broader class of ruthenium compounds is central to this field. semanticscholar.orgresearchgate.net The development of these catalysts has been instrumental in advancing organic synthesis and polymer science. nih.gov However, a significant challenge is the removal of ruthenium byproducts from the final products, which can cause issues like isomerization and decomposition. nih.gov
Hydrogenation: Ruthenium catalysts are effective in hydrogenation reactions, including the reduction of nitriles to primary amines and the hydrogenation of nitrates and nitrites. researchgate.netsemanticscholar.orgnih.gov this compound can be used as a precursor for preparing catalysts for these transformations. shlzpharma.comsigmaaldrich.com For example, ruthenium catalysts have demonstrated high activity for the hydrogenation of nitrate at ambient temperature and pressure. researchgate.net In the reduction of nitriles, ruthenium-catalyzed transfer hydrogenation offers an alternative to methods requiring pressurized hydrogen gas. nih.gov
Impact of Precursor Choice on Catalyst Activity and Particle Size
The choice of the metal precursor, such as this compound, is a critical parameter in the synthesis of supported heterogeneous catalysts, significantly influencing the final properties of the catalyst, including metal particle size, dispersion, and ultimately, its catalytic activity.
Recent studies have highlighted that this compound can be used to synthesize ruthenium nanoparticles (NPs) with tunable and precise sizes without the need for capping ligands, which can often block active catalytic sites. rsc.orgrsc.org A continuous-flow synthesis method, involving the reduction of this compound with sodium borohydride, has been shown to produce smaller average particle sizes with narrower distributions compared to traditional batch synthesis. rsc.orgbohrium.com
A key finding is the importance of the pH of the precursor solution. Manipulating the pH affects the speciation of the ruthenium precursor, which in turn controls the nucleation and growth kinetics of the nanoparticles. rsc.orgrsc.org Specifically, using this compound allows for the formation of a stable ruthenium nitrite complex under basic conditions, which prevents the undesirable precipitation of metal oxides that can occur with other precursors like ruthenium chloride or nitrate. rsc.orgrsc.org This level of control allows for the systematic investigation of the size-dependent effects on catalytic activity. rsc.org
Research comparing catalysts prepared from this compound and ruthenium trichloride (B1173362) has shown that the precursor choice can have a more significant impact on catalyst performance than other preparation variables like weight loading or impregnation method. osti.gov For instance, in CO hydrogenation reactions, the methanation activity and the nature of carbon deposition were found to vary systematically with the dispersion of ruthenium on the alumina support, which was directly influenced by the precursor used. osti.gov However, other studies have noted that catalyst pretreatment conditions can have an even stronger effect than the precursor on the final particle size and shape. wpmucdn.com
| Ruthenium Precursor | Synthesis Method | Average Particle Size (nm) | Key Findings |
|---|---|---|---|
| This compound | Continuous Flow Reduction | 2.1 ± 0.1 to 3.9 ± 0.5 | Size tunable by manipulating fluid dynamics and pH; avoids unwanted oxide precipitation. rsc.orgrsc.org |
| This compound | Batch Reduction | Larger with broader distribution | Less control over size and distribution compared to flow synthesis. bohrium.com |
| Ru(acac)₃ | Flow Synthesis | 2.9 ± 0.5 | Demonstrates precursor effect on size, though used a stabilizer. rsc.org |
| RuCl₃ | Flow Synthesis | 4.8 ± 0.5 | Resulted in larger particles compared to Ru(acac)₃ under similar conditions. rsc.org |
Research in Nuclear Fuel Reprocessing Chemistry
Ruthenium is a significant fission product in the nuclear fuel cycle, and its complex chemistry in nitric acid solutions, the medium used in the PUREX (Plutonium Uranium Redox Extraction) process, presents challenges for reprocessing. osti.goviaea.org this compound is a key species, as the highly stable nitrosylruthenium (RuNO³⁺) cation forms a variety of neutral, anionic, and cationic nitro and nitrato complexes. osti.govsci-hub.se These complexes can be extracted into the organic solvent phase (typically tri-n-butyl phosphate (B84403), TBP), which complicates the separation of uranium and plutonium from fission products and increases solvent degradation. researchgate.net
Speciation Control and Separation Strategies for Ruthenium
The primary challenge with ruthenium in the PUREX process is controlling its speciation to prevent its co-extraction with uranium and plutonium. osti.govosti.gov The various nitrosyl nitrate/nitrite complexes of ruthenium exist in equilibrium in the nitric acid solutions used to dissolve spent nuclear fuel. osti.gov This complex speciation makes predicting and controlling ruthenium's behavior difficult. osti.gov
Several strategies are being investigated to improve the separation of ruthenium from high-level liquid waste (HLLW):
Oxidative Volatilization: One approach involves oxidizing the soluble nitrosylruthenium species to the volatile ruthenium tetroxide (RuO₄). iaea.orgresearchgate.net This can be achieved using strong chemical oxidants like ammonium (B1175870) ceric nitrate or through electrochemical methods. researchgate.net The gaseous RuO₄ can then be trapped and removed. researchgate.net However, RuO₄ is unstable and can decompose back to solid RuO₂, posing a challenge for efficient recovery. researchgate.net
Complexation: Another strategy involves adding complexing agents to the aqueous phase to form non-extractable ruthenium complexes. The addition of 2,2ʹ-bipyridine has been shown to form a stable complex with ruthenium in nitric acid, keeping it in the aqueous phase while uranium is still extracted by TBP. researchgate.netresearchgate.net
Electrochemical Methods: Electro-volatilization, which combines electrochemical oxidation with the volatilization of RuO₄, has been studied. iaea.org The rate of this process is dependent on the nitric acid concentration, and at higher concentrations, the addition of catalysts like silver nitrate (AgNO₃) may be necessary to enhance the oxidation rate. iaea.org
Interactions with Extractants in Solvent Extraction Processes
During the PUREX process, a portion of the ruthenium is co-extracted with uranium and plutonium into the organic phase, which consists of 30% tri-n-butyl phosphate (TBP) in a hydrocarbon diluent. osti.govresearchgate.netchimia.ch This extraction is problematic as it reduces the decontamination efficiency of the process. researchgate.net
The extraction mechanism is driven by the formation of complexes between the ruthenium nitrosyl species and the TBP extractant. iaea.org Spectroscopic studies have shown that the interaction is a weak, outer-sphere coordination. researchgate.net Both monomeric and dimeric ruthenium nitrosyl complexes can be present in the organic phase, depending on the initial conditions of the aqueous phase. researchgate.net
The extractability of different ruthenium species varies. Nonionic trinitrato and tetranitrato complexes of nitrosylruthenium are considered the most extractable forms. iaea.org The distribution of ruthenium between the aqueous and organic phases is influenced by factors such as nitric acid concentration, temperature, and the presence of other species like uranium. sci-hub.seosti.gov While ruthenium is generally poorly extracted by TBP, its removal from the loaded solvent can be difficult, impacting solvent recycling and waste management. sci-hub.se
| Extractant | Relative Ru Extraction | Key Characteristics | Reference |
|---|---|---|---|
| Tri-n-butyl phosphate (TBP) | Baseline | Standard PUREX solvent; weak but problematic Ru extraction. | osti.gov |
| Trihexyl phosphate (THP) | ~ Equivalent to TBP | Higher U/Pu extraction power, but similar Ru extraction. | osti.gov |
| Tris(2-ethylhexyl) phosphate (TEHP) | ~ 4 times weaker than TBP | Branched alkyl chains lead to much weaker Ru extraction and higher chemical stability. | osti.gov |
Integration into Advanced Materials Science
Encapsulation in Nanostructured Matrices for Fundamental Interaction Studies
The encapsulation of this compound within nanostructured matrices, such as sol-gel derived silica (B1680970), provides a unique confined environment to study its chemical behavior and interactions at a fundamental level. acs.org This approach allows researchers to investigate how the properties of the complex are altered when isolated within the pores of a host material.
Studies using infrared spectroscopy have revealed that the encapsulation process can induce significant modifications to the this compound complex. acs.org When encapsulated in a silica matrix, the complex undergoes ligand exchange, where the nitrate ligands are substituted, while the nitrosyl (NO) group remains surprisingly stable and bonded to the ruthenium center. acs.orgacs.org This is an unusual behavior for ruthenium nitrosyl complexes and highlights the influence of the nano-confined environment. acs.org
Furthermore, the ruthenium complex itself influences the structure of the host matrix as it forms. The presence of this compound during the sol-gel process can lead to the formation of a microporous silica structure and a significant increase in the density of the matrix. acs.orgacs.org
This encapsulation technique has also been used to study the interactions between the ruthenium complex and biomolecules, such as the DNA purine (B94841) bases guanine (B1146940) and adenine (B156593). acs.org In this confined space, guanine was found to bond covalently to the ruthenium atom, causing a deformation of the complex's geometry, whereas adenine only formed weaker hydrogen bonds or van der Waals interactions. acs.org These findings demonstrate the utility of using nanostructured matrices to probe the reactivity and interaction mechanisms of complex molecules like this compound. acs.orgacs.org Encapsulation of ruthenium complexes within zeolite frameworks is another area of active research, aiming to enhance catalytic, structural, and thermal properties for applications like the reduction of nitrogen oxides. researchgate.netzenodo.org
Q & A
Basic Research Questions
Q. What experimental methods are recommended to determine thermodynamic stability and activity coefficients of Ru(NO)(NO₃)₃ in aqueous solutions?
- Methodology : Binary data linking water activity, osmotic coefficients, and electrolyte activity coefficients with molality are typically derived from binary solutions. However, high viscosity and crystallization in concentrated Ru(NO)(NO₃)₃ solutions limit this approach. An alternative involves ternary mixtures (Ru(NO)(NO₃)₃/HNO₃/H₂O) to extend the concentration range. The "reversed" ZSR equation, corrected with parameter b, quantifies deviations from ideal behavior .
- Key Tools : Density measurements for activity scale conversions (molality to molarity), nitric acid addition to mitigate crystallization, and iterative fitting of the ZSR equation with parameter b to account for non-ideal interactions .
Q. How can researchers ensure reproducibility in synthesizing Ru(NO)(NO₃)₃ solutions given inconsistent stabilization times reported in literature?
- Methodology : Stabilization times for aqueous Ru(NO)(NO₃)₃ solutions vary widely (hours to months) due to impurities, temperature fluctuations, and nitric acid concentration. Standardize protocols by:
- Using high-purity Ru(NO)(NO₃)₃ (≥99.98%) and nitric acid (70%) .
- Monitoring solution viscosity and optical density over time to identify equilibrium.
- Pre-treating solutions with controlled HNO₃ addition to suppress hydrolysis and precipitate formation .
Q. What safety protocols are critical when handling Ru(NO)(NO₃)₃ in dilute nitric acid?
- Methodology : Ru(NO)(NO₃)₃ solutions are oxidizing and corrosive. Key precautions include:
- Using PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
- Storing solutions in acid-resistant containers at room temperature, away from organic materials .
- Neutralizing spills with sodium bicarbonate and disposing of waste via approved hazardous channels .
Advanced Research Questions
Q. How can ternary phase data resolve contradictions in binary activity coefficients for Ru(NO)(NO₃)₃/H₂O systems?
- Methodology : Ternary mixtures (Ru(NO)(NO₃)₃/HNO₃/H₂O) enable extrapolation of binary data by isolating contributions from nitric acid. The deviation parameter b in the modified ZSR equation quantifies non-ideal interactions, with b = 0.5 indicating significant deviation from ideality. This approach corrects for ionic strength effects and enables accurate prediction of water activity in concentrated solutions .
- Validation : Compare experimental osmotic coefficients with ZSR predictions using bavg (mean correction factor) to refine model accuracy .
Q. What parameters control the size and dispersity of Ru nanoparticles synthesized from Ru(NO)(NO₃)₃ precursors?
- Methodology : Ru nanoparticle synthesis via reduction of Ru(NO)(NO₃)₃ requires:
- Stabilizers : Polyvinylpyrrolidone (PVP, Mw 40,000) at a PVP/Ru molar ratio ≥20:1 to limit particle growth to 2–3 nm .
- Reducing Agents : Alkaline NaBH₄ (12 wt% in NaOH) for rapid nucleation.
- Post-treatment : Annealing at 350–800°C under N₂/O₂ to remove organics and enhance crystallinity .
Q. How does computational modeling guide the design of Ru(NO)(NO₃)₃-derived catalysts for selective olefin metathesis?
- Methodology : DFT calculations predict ligand effects on Ru active sites. For example:
- Bidentate sulfur-indole ligands favor E-selectivity by stabilizing anti-periplanar transition states .
- Pyridine ligands enhance stability but reduce turnover due to slow product dissociation .
Q. What role does nitric acid concentration play in the electrochemical deposition of RuO₂ thin films from Ru(NO)(NO₃)₃ precursors?
- Methodology : Spin-coating Ru(NO)(NO₃)₃ solutions (0.4 M in H₂O/acetic acid) onto Si/SiO₂ substrates, followed by annealing (600–800°C, N₂/O₂), yields conductive RuO₂ films.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
